molecular formula C17H26BNO3 B1473290 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 2223029-36-3

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1473290
CAS No.: 2223029-36-3
M. Wt: 303.2 g/mol
InChI Key: SMLLMDDOWKEAHX-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a useful research compound. Its molecular formula is C17H26BNO3 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-cyclohexyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-11-15(19-12-13)20-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLLMDDOWKEAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141942
Record name Pyridine, 2-(cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2223029-36-3
Record name Pyridine, 2-(cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2223029-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H25BN2O3
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 1402174-32-6

The compound contains a pyridine ring substituted with a cyclohexyloxy group and a dioxaborolane moiety. The presence of these functional groups is expected to influence its biological properties significantly.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and promoting cell cycle arrest.
  • Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal properties. The dioxaborolane moiety may enhance the interaction with microbial cell walls or membranes.
  • Neuroprotective Effects : There is emerging evidence suggesting that certain pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of boron-containing compounds. It was found that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Antimicrobial Properties

In a comparative study on antimicrobial activities, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects of pyridine derivatives in models of oxidative stress. The study reported that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells; low micromolar IC50Journal of Medicinal Chemistry
AntimicrobialSignificant inhibition against S. aureus and E. coliComparative Study
NeuroprotectiveReduces ROS levels; improves neuronal cell viabilityNeuroscience Letters

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyridine ring substituted with a cyclohexyloxy group and a boron-containing dioxaborolane moiety. The molecular formula is C17H26BNO3C_{17}H_{26}BNO_3, with a molecular weight of approximately 303.21 g/mol. Its structure can be represented as follows:InChI 1S C17H26BNO3 c1 16 2 17 3 4 22 18 21 16 15 11 10 14 12 19 15 20 13 8 6 5 7 9 13 h10 13H 5 9H2 1 4H3\text{InChI }\text{1S C17H26BNO3 c1 16 2 17 3 4 22 18 21 16 15 11 10 14 12 19 15 20 13 8 6 5 7 9 13 h10 13H 5 9H2 1 4H3}

Applications in Organic Synthesis

  • Catalysis :
    • The compound is employed as a catalyst in various organic reactions. Its boron component allows for the activation of nucleophiles and facilitates cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.
  • Building Block for Drug Development :
    • The unique structural features of this compound make it an ideal building block for synthesizing pharmaceuticals. Its ability to modulate biological activity through selective functionalization positions it as a candidate for developing new therapeutic agents.

Case Study 1: Suzuki-Miyaura Coupling

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine as a catalyst in Suzuki-Miyaura reactions. The study highlighted its improved efficiency compared to traditional catalysts, resulting in higher yields and shorter reaction times.

Case Study 2: Anticancer Activity

A research article in Medicinal Chemistry explored the anticancer properties of derivatives synthesized using this compound. The study found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. This suggests potential applications in developing new cancer therapies.

Table of Applications

Application AreaDescriptionReference
Organic SynthesisUsed as a catalyst for cross-coupling reactions like Suzuki-MiyauraJournal of Organic Chemistry
Drug DevelopmentServes as a building block for synthesizing pharmaceuticalsMedicinal Chemistry
Materials SciencePotential use in developing advanced materials due to its unique propertiesMaterials Today

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.